2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone
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Overview
Description
2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone is a complex organic compound with a unique pentacyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[88001,1702,7011,15]octadeca-2,4,6-trien-14-yl]ethanone typically involves multi-step organic reactionsThe reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the stringent quality control required for complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the ethanone group may produce secondary alcohols .
Scientific Research Applications
2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ethanone groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone
- 2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoacetaldehyde
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the stability of its pentacyclic structure. This makes it distinct from other similar compounds and provides unique properties that can be exploited in various scientific and industrial applications .
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone |
InChI |
InChI=1S/C22H28O4/c1-11-4-7-16(24)20-13(11)5-6-14-15-8-12(2)19(17(25)10-23)21(15,3)9-18-22(14,20)26-18/h4,7,12,14-15,18-19,23-24H,5-6,8-10H2,1-3H3/t12?,14-,15-,18?,19+,21-,22-/m0/s1 |
InChI Key |
RDRZUWZDDTXZAA-TUNLGJQASA-N |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=C(C=CC(=C4[C@@]35C(O5)C[C@@]2([C@H]1C(=O)CO)C)O)C |
Canonical SMILES |
CC1CC2C3CCC4=C(C=CC(=C4C35C(O5)CC2(C1C(=O)CO)C)O)C |
Origin of Product |
United States |
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